molecular formula C10H7FN2O2 B6326446 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione CAS No. 893737-16-1

5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B6326446
CAS No.: 893737-16-1
M. Wt: 206.17 g/mol
InChI Key: POVHEJULQADVNR-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione is an organic compound that belongs to the class of pyrimidinediones It is characterized by the presence of a fluorophenyl group attached to the pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidinedione ring. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2,4(1H,3H)-pyrimidinedione: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where fluorine’s unique characteristics are desired.

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVHEJULQADVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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